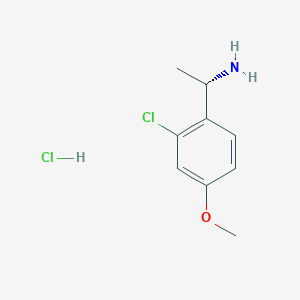
methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of benzopyran derivatives It features a bromine atom at the 7th position and a fluorine atom at the 6th position on the benzopyran ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 7-bromo-6-fluoro-2H-1-benzopyran-2-carboxylic acid.
Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Methylation: The acid chloride is then reacted with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.
化学反応の分析
Types of Reactions: Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of benzopyran derivatives with biological targets. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
Coumarin: A closely related compound with similar structural features.
Indole: Another heterocyclic compound with potential biological activity.
Benzopyran: The parent compound from which derivatives like methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate are derived.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
特性
CAS番号 |
2648941-31-3 |
|---|---|
分子式 |
C11H10BrFO3 |
分子量 |
289.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



